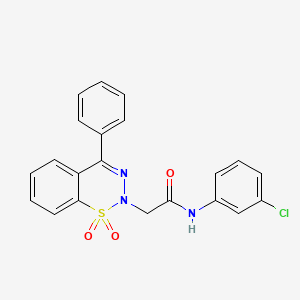

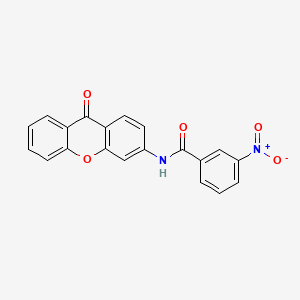

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

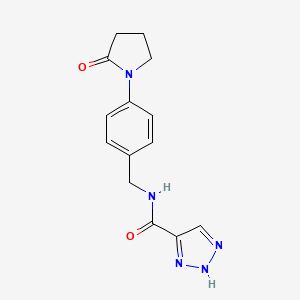

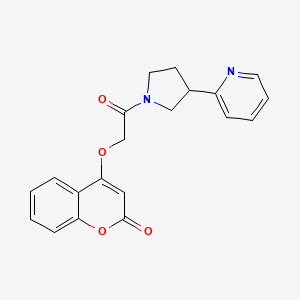

“3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Synthesis Analysis

A series of xanthone derivatives, including “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been designed and synthesized using the principles of skeleton transition . The synthesis process involves in vitro cytotoxicity assays of human cancer cell lines, where most of the compounds showed antitumor growth activity and low toxicity to human normal cells .Molecular Structure Analysis

The molecular structure of “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is based on the xanthone scaffold, which can accommodate a vast variety of substituents at different positions . This allows for a large diversity of medical applications .Chemical Reactions Analysis

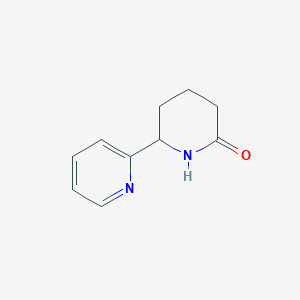

In the enzyme activity inhibition experiment, certain compounds showed the best inhibitory activity . The DNA binding studies disclosed that the most potent compounds can intercalate into DNA, induce apoptosis in cells, and arrest cells in the G2/M phase .Scientific Research Applications

Counteracting Oxidative Stress

Xanthone derivatives, including “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This means they can potentially be used in the treatment of diseases caused by oxidative stress.

Anti-Inflammatory Activity

The unique 9H-xanthen-9-one scaffold of xanthones, which “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” possesses, has been associated with anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Activity

Xanthones have demonstrated antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . Therefore, “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could be used in the development of antioxidant drugs.

Anti-Cancer Agent

Xanthone derivatives have been designed and synthesized as effective and low-toxic topoisomerase inhibitors . They have shown antitumor growth activity in in vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines .

DNA Binding Studies

Some xanthone derivatives can intercalate into DNA, induce apoptosis in MGC-803 cells and arrest cells in G2/M phase . This suggests that “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could be used in DNA binding studies.

Topoisomerase II Inhibitor

Xanthone derivatives have been found to bind with topoisomerase II and DNA through hydrogen bonds and π-stacking interactions . This makes “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” a potential topoisomerase II inhibitor.

Future Directions

properties

IUPAC Name |

3-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGFTAKKHDKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)